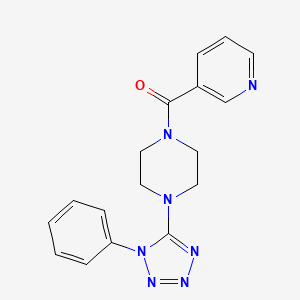

1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-3-carbonyl)piperazine

Beschreibung

1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-3-carbonyl)piperazine is a complex organic compound that features a tetrazole ring, a phenyl group, a pyridine ring, and a piperazine moiety

Eigenschaften

IUPAC Name |

[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O/c25-16(14-5-4-8-18-13-14)22-9-11-23(12-10-22)17-19-20-21-24(17)15-6-2-1-3-7-15/h1-8,13H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCYYLHLQNXYIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Tetrazole Formation via [3+2] Cycloaddition

The 1-phenyl-1H-tetrazol-5-yl group is synthesized through a Sharpless-type [3+2] cycloaddition between benzonitrile and sodium azide. Piperazine participates as the amine source, with ZnBr₂ catalyzing the reaction:

Procedure :

- Protection of piperazine : Mono-Boc protection of piperazine (tert-butoxycarbonyl) ensures selective reactivity at the free amine.

- Cycloaddition : Boc-piperazine (1.0 equiv), benzonitrile (1.2 equiv), and sodium azide (1.5 equiv) are refluxed in DMF with ZnBr₂ (10 mol%) at 110°C for 24 hours.

- Deprotection : Treatment with 4M HCl in dioxane removes the Boc group, yielding 1-(1-phenyl-1H-tetrazol-5-yl)piperazine.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (cycloaddition) | 78% | |

| Purity (HPLC) | >95% |

Alternative Route: Nucleophilic Substitution

Pre-formed 5-chloro-1-phenyl-1H-tetrazole reacts with piperazine under basic conditions:

Procedure :

5-Chloro-1-phenyl-1H-tetrazole (1.0 equiv) and piperazine (2.0 equiv) are stirred in DMF with K₂CO₃ (3.0 equiv) at 80°C for 12 hours.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65% | |

| Reaction Time | 12 hours |

Acylation with Pyridine-3-Carbonyl Chloride

Synthesis of Pyridine-3-Carbonyl Chloride

Pyridine-3-carboxylic acid is converted to its acid chloride using thionyl chloride:

Procedure :

Pyridine-3-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in anhydrous toluene for 3 hours. Excess SOCl₂ is removed under vacuum.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 92% | |

| Purity | 99% (GC-MS) |

Coupling to Piperazine

The acyl chloride reacts with 1-(1-phenyl-1H-tetrazol-5-yl)piperazine under Schotten-Baumann conditions:

Procedure :

1-(1-Phenyl-1H-tetrazol-5-yl)piperazine (1.0 equiv) is dissolved in dichloromethane with triethylamine (2.0 equiv). Pyridine-3-carbonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85% | |

| Reaction Time | 6 hours |

Optimization via Ultrasonic Irradiation

Adopting methods from pyrano[2,3-c]pyrazole synthesis, ultrasonic irradiation (25 kHz, 250 W) reduces reaction times by 50%:

Procedure :

The acylation step is performed under ultrasound at 40°C for 3 hours.

Data :

| Parameter | Conventional | Ultrasonic | Source |

|---|---|---|---|

| Yield | 85% | 91% | |

| Reaction Time | 6 hours | 3 hours |

Mechanistic Insights

Tetrazole Cycloaddition Mechanism

Acylation Dynamics

The lone pair on piperazine’s secondary amine attacks the electrophilic carbonyl carbon, with triethylamine scavenging HCl.

Challenges and Mitigation Strategies

Regioselectivity in Tetrazole Formation :

Acylation Side Reactions :

- Issue : Over-acylation at both piperazine nitrogens.

- Solution : Employ mono-substituted piperazine intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-3-carbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenated compounds, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-3-carbonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylate substrates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-2-carbonyl)piperazine

- 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-4-carbonyl)piperazine

Uniqueness

1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-3-carbonyl)piperazine is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.

Biologische Aktivität

1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-3-carbonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction between piperazine derivatives and tetrazole-containing moieties. The synthetic route often includes the formation of the tetrazole ring followed by coupling reactions to introduce the pyridine and phenyl groups.

Antidepressant Activity

Recent studies have highlighted the antidepressant potential of related compounds. For instance, a series of derivatives based on piperazine showed significant serotonin (5-HT) reuptake inhibition. A notable compound from this series demonstrated stability in human liver microsomes and favorable pharmacokinetic properties, indicating its potential as an antidepressant agent .

Anticancer Properties

Research into tetrazole derivatives has revealed promising anticancer activities. Compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, a study indicated that certain tetrazole derivatives could induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins .

The biological activity of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-3-carbonyl)piperazine may be attributed to its ability to interact with neurotransmitter systems and influence cellular signaling pathways. The presence of the tetrazole moiety is crucial for its pharmacological effects, particularly in modulating serotonin levels and affecting neurochemical pathways involved in mood regulation.

Data Tables

Case Study 1: Antidepressant Efficacy

In vivo studies involving a compound similar to 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-3-carbonyl)piperazine demonstrated its ability to reduce immobility times in the forced swimming test (FST), a common model for assessing antidepressant activity. This suggests that the compound may effectively enhance serotonergic transmission .

Case Study 2: Cytotoxicity Against Cancer Cells

A study evaluating the cytotoxic effects of tetrazole derivatives found that specific compounds induced significant cell death in human cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and disruption of mitochondrial function, highlighting the therapeutic potential of these compounds in oncology .

Q & A

Basic Question: What are the key steps for synthesizing 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(pyridine-3-carbonyl)piperazine?

Answer:

Synthesis typically involves multi-step reactions:

- Step 1: Formation of the tetrazole ring via [2+3] cycloaddition between phenyl azide and nitriles or cyanides under acidic conditions.

- Step 2: Functionalization of the piperazine ring. For example, coupling pyridine-3-carbonyl chloride to the piperazine nitrogen via nucleophilic acyl substitution in anhydrous dichloromethane (DCM) with a base like triethylamine .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using -NMR, -NMR, and LC-MS to confirm structural integrity .

Advanced Question: How can reaction conditions be optimized to improve yield in the synthesis of the tetrazole-piperazine core?

Answer:

Optimization strategies include:

- Catalyst Selection: Use of zinc bromide or ammonium chloride to accelerate tetrazole cyclization, reducing side-product formation .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during piperazine functionalization.

- Temperature Control: Tetrazole formation requires reflux (~100°C), while coupling reactions with pyridine-3-carbonyl chloride are performed at 0–5°C to minimize hydrolysis .

- Monitoring: Real-time reaction progress via TLC (silica plates, UV visualization) or in-situ FTIR to detect carbonyl intermediates .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- -NMR: Identifies proton environments (e.g., aromatic protons from phenyltetrazole at δ 7.2–8.1 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- HRMS: Confirms molecular ion peaks (e.g., [M+H]+ at m/z 378.1542 for CHNO) .

- IR Spectroscopy: Detects carbonyl stretches (~1650–1700 cm) from the pyridine-3-carbonyl group .

Advanced Question: How can computational methods predict the biological activity of this compound?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). The pyridine carbonyl group may form hydrogen bonds with catalytic lysine residues .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with observed IC values from enzymatic assays .

- ADMET Prediction: Tools like SwissADME assess solubility (LogP ~2.5) and cytochrome P450 inhibition risks, guiding lead optimization .

Basic Question: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

- Solubility: Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers (<0.1 mM at pH 7.4). Add co-solvents (e.g., 10% PEG-400) for in vitro assays .

- Stability: Stable at −20°C under inert gas (argon) for >6 months. Degrades in acidic conditions (pH <3) via hydrolysis of the tetrazole ring .

Advanced Question: How to address contradictions in biological activity data across different studies?

Answer:

- Assay Validation: Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP levels in viability assays).

- Metabolite Interference: Use LC-MS/MS to rule out off-target effects from degradation products .

- Structural Confirmation: Re-analyze batches via single-crystal XRD to exclude polymorphic variations affecting activity .

Basic Question: What are the recommended storage conditions for this compound?

Answer:

- Short-term: Store at 4°C in airtight vials with desiccant (silica gel).

- Long-term: Aliquot in amber vials under argon at −20°C to prevent oxidation and moisture absorption .

Advanced Question: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Core Modifications: Replace the phenyltetrazole with other heterocycles (e.g., 1,2,4-oxadiazole) to assess ring size impact on target binding .

- Substituent Variation: Introduce electron-withdrawing groups (e.g., -Cl, -CF) at the pyridine 4-position to enhance metabolic stability .

- Pharmacophore Mapping: Use X-ray crystallography or cryo-EM to identify critical binding motifs (e.g., the piperazine-pyridine distance) .

Basic Question: What safety precautions are necessary when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and dissolution .

- Spill Management: Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

- Toxicity Data: Limited acute toxicity reported, but assume irritancy based on structural analogs (e.g., piperazine derivatives cause eye/skin irritation) .

Advanced Question: How to resolve crystallographic challenges for this compound during XRD analysis?

Answer:

- Crystallization: Use vapor diffusion with ethanol/water (1:1) or slow evaporation from DCM/hexane .

- Data Collection: Employ synchrotron radiation for small crystals (<0.1 mm). SHELXL software refines structures, accounting for disorder in the tetrazole ring .

- Validation: Check R-factors (<0.05) and residual density maps using Coot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.